Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate
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Overview
Description
Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate: is a complex organic compound featuring a pyridine ring substituted with an imidazo[1,2-b]pyrazole moiety and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring. Subsequent functionalization introduces the pyridine and carboxylate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of hydrogen atoms on the pyridine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing electrophilic or nucleophilic reagents under controlled conditions.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Alcohols from reduction reactions.
Various substituted pyridines from substitution reactions.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems due to its unique structural features.
Medicine: Potential medicinal applications include its use as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In industry, Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate may find use in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives
Pyridine-2-carboxylate derivatives
Other heterocyclic compounds with similar functional groups
Uniqueness: Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Biological Activity
Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate (CAS No. 1706445-32-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an imidazo[1,2-b]pyrazole moiety and a carboxylate group . This unique structure is believed to confer various biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as a pharmacophore , influencing various signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Anticancer Activity : Imidazo[1,2-b]pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported significant anticancer effects against various cell lines including leukemia and solid tumors .
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, similar to other imidazopyridine derivatives which have been documented for their effectiveness against pathogens .
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . This suggests potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the synthesis and evaluation of imidazo[1,2-b]pyrazole derivatives demonstrated that certain analogs exhibited IC50 values in the low micromolar range against cancer cell lines. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Case Study: Anti-inflammatory Properties
In another investigation, derivatives were tested for their ability to inhibit COX enzymes. Compounds similar to this compound displayed promising results in reducing paw edema in rat models, indicating their potential therapeutic application in inflammatory conditions .
Properties
IUPAC Name |
sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2.Na/c16-11(17)8-3-1-2-7(13-8)9-6-15-10(14-9)4-5-12-15;/h1-6,12H,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOAHXXVCTYBKY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C2=CN3C(=N2)C=CN3.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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